benzoyl-coenzyme A

Description

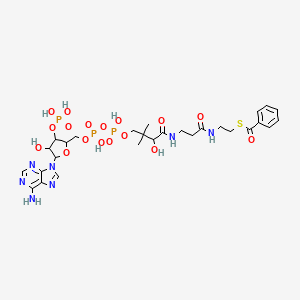

Structure

2D Structure

Properties

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVJTUNLALKRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863942 | |

| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

871.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Benzoyl Coenzyme a Metabolic Pathways

Central Role in Anaerobic Aromatic Compound Degradation Pathways

The anaerobic degradation of aromatic compounds is a critical biogeochemical process. Unlike aerobic degradation, which utilizes oxygenases to break the aromatic ring, anaerobic pathways proceed through reductive mechanisms. oup.com A vast number of aromatic substrates, including environmental pollutants like benzene (B151609), toluene (B28343), ethylbenzene, and xylenes (B1142099) (BTEX), as well as naturally occurring compounds like phenols, benzoates, and phenylalanine, are channeled into the benzoyl-CoA pathway. frontiersin.orgnih.gov This makes benzoyl-CoA a universal biomarker for anaerobic aromatic compound degradation. wikipedia.org

Peripheral Pathways: Diverse aromatic compounds are transformed through various initial reactions to form the common intermediate, benzoyl-CoA. oup.comoup.com

Central Pathway: Benzoyl-CoA undergoes reductive dearomatization, followed by ring cleavage and further metabolism, ultimately leading to compounds that can enter central metabolic cycles, such as the Krebs cycle. oup.comresearchgate.net

Peripheral Pathways Converging to Benzoyl-Coenzyme A

A multitude of peripheral pathways funnel a wide range of aromatic compounds into the central benzoyl-CoA pathway. oup.com These initial transformation steps are often the most varied and substrate-specific part of the degradation process.

Benzoate (B1203000) is a common intermediate and is activated to benzoyl-CoA in a reaction that is typically the first step in its anaerobic degradation. frontiersin.orgethz.ch This activation is catalyzed by benzoate-CoA ligase (also known as benzoate-coenzyme A ligase), an enzyme that utilizes ATP to form a high-energy thioester bond between benzoate and coenzyme A (CoA). frontiersin.orgnih.gov The reaction proceeds in two steps: first, the formation of an adenylated intermediate (benzoyl-AMP) with the release of pyrophosphate, followed by the attack of CoA to form benzoyl-CoA and release AMP. nih.gov In some bacteria, this activation can also occur under aerobic conditions. caymanchem.comasm.org Several benzoate-CoA ligases have been identified and characterized in various bacteria, such as Thauera aromatica and Rhodopseudomonas palustris. oup.comasm.org

| Enzyme | Organism | Function |

| Benzoate-CoA ligase (BadA) | Rhodopseudomonas palustris | Catalyzes the formation of benzoyl-CoA from benzoate and CoA with the hydrolysis of ATP. oup.com |

| Benzoate-CoA ligase | Thauera aromatica | Activates benzoate to benzoyl-CoA for both anaerobic and aerobic degradation pathways. asm.org |

| Benzoate-CoA ligase | Azoarcus evansii | Involved in the initial step of benzoate degradation. asm.org |

Table 1: Enzymes involved in benzoate activation to benzoyl-CoA.

The anaerobic conversion of phenol (B47542) to benzoyl-CoA involves a series of reactions. In the denitrifying bacterium Thauera aromatica, phenol is first phosphorylated and then carboxylated to 4-hydroxybenzoate (B8730719). oup.com This 4-hydroxybenzoate is then activated to 4-hydroxybenzoyl-CoA. oup.comcore.ac.uk A key subsequent step is the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to yield benzoyl-CoA, a reaction catalyzed by 4-hydroxybenzoyl-CoA reductase. core.ac.uk

Cresol (B1669610) (methylphenol) isomers are also degraded via pathways that lead to benzoyl-CoA or its derivatives. For instance, p-cresol (B1678582) (4-methylphenol) is oxidized to 4-hydroxybenzoate, which then enters the phenol degradation pathway to form benzoyl-CoA. oup.comnih.gov The metabolism of o-cresol (B1677501) in a Paracoccus-like strain proceeds through 3-methylbenzoyl-CoA. nih.gov The degradation of m-cresol (B1676322) can also lead to the formation of benzoyl-CoA. oup.com

| Starting Compound | Key Intermediates | End Product of Peripheral Pathway |

| Phenol | Phenylphosphate, 4-Hydroxybenzoate, 4-Hydroxybenzoyl-CoA | Benzoyl-CoA |

| p-Cresol | 4-Hydroxybenzaldehyde, 4-Hydroxybenzoate, 4-Hydroxybenzoyl-CoA | Benzoyl-CoA |

| o-Cresol | 4-Hydroxy-3-methylbenzoate, 4-Hydroxy-3-methylbenzoyl-CoA | 3-Methylbenzoyl-CoA |

Table 2: Overview of phenol and cresol metabolism to benzoyl-CoA or its derivatives.

The anaerobic degradation of toluene is initiated by the addition of its methyl group to the double bond of fumarate (B1241708), forming benzylsuccinate. asm.orgoup.com This reaction is catalyzed by benzylsuccinate synthase. Benzylsuccinate is then further metabolized through a series of reactions resembling β-oxidation to produce benzoyl-CoA and succinyl-CoA. oup.comresearchgate.net

Ethylbenzene degradation in denitrifying bacteria proceeds through the oxidation of the ethyl group to form 1-phenylethanol (B42297) and then acetophenone. oup.com Acetophenone is subsequently carboxylated and cleaved to yield benzoyl-CoA and acetyl-CoA. oup.com However, in sulfate-reducing bacteria, a different pathway involving the addition to fumarate, similar to toluene degradation, has been observed, forming (1-phenylethyl)succinate. nih.gov

The degradation of xylenes (dimethylbenzenes) also converges on the benzoyl-CoA pathway. For example, m-xylene (B151644) can be oxidized to 3-methylbenzoate, which can then be activated to its CoA ester. oup.com Phenylacetate (B1230308) is another aromatic compound that is degraded to benzoyl-CoA, often through a process of β-oxidation-like reactions. oup.com

Phthalate (B1215562) esters, common environmental pollutants, are hydrolyzed to phthalate, which is then metabolized anaerobically to benzoyl-CoA. nih.gov In denitrifying bacteria, phthalate is first activated to phthaloyl-CoA. asm.orgufz.de This activation can be catalyzed by a succinyl-CoA-dependent CoA transferase. asm.orgd-nb.info Phthaloyl-CoA is then decarboxylated by phthaloyl-CoA decarboxylase to form benzoyl-CoA. asm.orgufz.de This decarboxylase is a member of the UbiD family of enzymes and contains a prenylated flavin mononucleotide (prFMN) cofactor. ufz.de In some sulfate-reducing bacteria, phthalate is activated by an ATP-dependent phthalate-CoA ligase before decarboxylation. d-nb.info

| Organism Type | Phthalate Activation | Decarboxylation Enzyme |

| Denitrifying Bacteria | Succinyl-CoA-dependent CoA transferase | Phthaloyl-CoA decarboxylase |

| Sulfate-Reducing Bacteria | ATP-dependent phthalate-CoA ligase | Phthaloyl-CoA decarboxylase |

Table 3: Phthalate metabolism to benzoyl-CoA in different anaerobic bacteria.

Reductive Dearomatization of this compound

Once formed, benzoyl-CoA enters the central degradation pathway, with the first and most critical step being the reductive dearomatization of the stable aromatic ring. oup.compnas.org This reaction is catalyzed by benzoyl-CoA reductase (BCR), which reduces benzoyl-CoA to a non-aromatic cyclic diene, cyclohexa-1,5-diene-1-carboxyl-CoA. pnas.orgpnas.org

There are two main classes of benzoyl-CoA reductases:

Class I BCRs: These are ATP-dependent enzymes found in facultative anaerobes like Thauera aromatica and Rhodopseudomonas palustris. researchgate.netkarger.com The reduction of the benzoyl-CoA ring is energetically unfavorable and is driven by the hydrolysis of two ATP molecules per two electrons transferred. oup.compnas.org These enzymes are typically complex, containing iron-sulfur clusters. pnas.org

Class II BCRs: These are ATP-independent enzymes found in obligate anaerobes such as Geobacter metallireducens. researchgate.netpnas.org These enzymes are also complex, containing tungsten and iron-sulfur clusters. pnas.org

The product of the benzoyl-CoA reductase reaction, cyclohexa-1,5-diene-1-carboxyl-CoA, is then further metabolized through a series of hydration, dehydrogenation, and ring-cleavage reactions, ultimately breaking down the cyclic structure into aliphatic compounds that can be completely mineralized. oup.comethz.ch

| BCR Class | Energy Dependence | Typical Organisms | Cofactors |

| Class I | ATP-dependent | Thauera aromatica, Rhodopseudomonas palustris | Iron-sulfur clusters |

| Class II | ATP-independent | Geobacter metallireducens | Tungsten, Iron-sulfur clusters |

Table 4: Classes of Benzoyl-CoA Reductase.

Subsequent Ring Cleavage and β-Oxidation-like Reactions

The dearomatized ring of this compound (benzoyl-CoA) undergoes a series of reactions leading to its cleavage and eventual conversion into central metabolites. This process, involving β-oxidation-like steps, varies slightly among different anaerobic bacteria.

Following the initial reduction of benzoyl-CoA, the resulting alicyclic CoA thioesters are channeled into pathways that culminate in ring fission. The nature of the intermediates and the final aliphatic dicarboxyl-CoA product depends on the specific enzymatic machinery of the organism. frontiersin.orgoup.com

In the denitrifying bacterium Thauera aromatica, the product of benzoyl-CoA reductase, cyclohexa-1,5-diene-1-carbonyl-CoA, is hydrated by a specific dienoyl-CoA hydratase to yield 6-hydroxycyclohex-1-ene-1-carboxyl-CoA. oup.comasm.org This intermediate is then oxidized by a β-hydroxyacyl-CoA dehydrogenase. Subsequent hydrolytic cleavage of the ring, presumably of a cyclic 6-oxo-1-ene compound, results in the formation of 3-hydroxypimelyl-CoA. frontiersin.orgoup.com This entire conversion from benzoyl-CoA to 3-hydroxypimelyl-CoA in T. aromatica is accomplished in four enzymatic steps. google.com

In contrast, the phototrophic bacterium Rhodopseudomonas palustris employs a slightly different route. frontiersin.orgoup.com Here, the cyclohexadienecarboxyl-CoA intermediate likely undergoes a second two-electron reduction to form cyclohex-1-ene-1-carboxyl-CoA. oup.comgoogle.com A series of subsequent reactions, including hydration and dehydrogenation, lead to the formation of pimelyl-CoA as the ring fission product. frontiersin.orggoogle.com This pathway is comparatively longer, involving seven enzymatic steps to convert benzoyl-CoA to pimelyl-CoA. google.com

These variations in the central benzoyl-CoA pathway highlight the metabolic diversity among anaerobic bacteria for the degradation of aromatic compounds. frontiersin.orgoup.com

The aliphatic dicarboxyl-CoA compounds, 3-hydroxypimelyl-CoA and pimelyl-CoA, are further catabolized through a series of β-oxidation-like reactions to produce acetyl-CoA and carbon dioxide (CO2). frontiersin.orgoup.com This "lower" benzoyl-CoA pathway is responsible for breaking down the seven-carbon chain into smaller, readily metabolizable units. oup.com

The C7-dicarboxyl-CoA compounds are degraded via a dicarboxylic acid β-oxidation pathway. scispace.com A key intermediate in this process is glutaryl-CoA. frontiersin.orgoup.com In facultative anaerobes, glutaryl-CoA is subsequently dehydrogenated and decarboxylated to crotonyl-CoA by a single enzyme, glutaryl-CoA dehydrogenase. csic.es Crotonyl-CoA is then converted into two molecules of acetyl-CoA. csic.es Ultimately, the complete degradation of the initial benzoyl-CoA molecule yields three molecules of acetyl-CoA and one molecule of CO2. frontiersin.orgoup.com The acetyl-CoA can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy generation or be assimilated into cell material. ethz.chcaymanchem.com

| Organism Example | Key Intermediate | Ring Fission Product | Final Products | Reference |

| Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA | 3-Hydroxypimelyl-CoA | 3 Acetyl-CoA + 1 CO2 | frontiersin.orgoup.comgoogle.com |

| Rhodopseudomonas palustris | Cyclohex-1-ene-1-carboxyl-CoA | Pimelyl-CoA | 3 Acetyl-CoA + 1 CO2 | frontiersin.orgoup.comgoogle.com |

This compound in "Hybrid" Aerobic Aromatic Degradation Pathways

Some bacteria utilize a "hybrid" pathway for the aerobic degradation of aromatic compounds like benzoate, which combines features of both anaerobic and conventional aerobic pathways. scispace.comnih.gov In this pathway, benzoate is first activated to benzoyl-CoA, similar to the anaerobic route. csic.esasm.org However, the subsequent dearomatization and ring cleavage steps involve oxygen-dependent enzymes, but the ring cleavage itself is hydrolytic, not oxygenolytic. scispace.comresearchgate.net This strategy is thought to be advantageous under conditions of low oxygen concentration. scispace.com

The key dearomatization step in the hybrid pathway is the epoxidation of the aromatic ring of benzoyl-CoA. scispace.comresearchgate.net This reaction is catalyzed by a two-component enzyme system called benzoyl-CoA 2,3-epoxidase (also referred to as benzoyl-CoA oxygenase), encoded by the boxA and boxB genes. frontiersin.orgresearchgate.netuniprot.org BoxB is the epoxidase component, while BoxA acts as an NADPH-dependent reductase. researchgate.net The BoxA/BoxB complex catalyzes the oxygen-dependent formation of 2,3-epoxy-2,3-dihydrobenzoyl-CoA from benzoyl-CoA. uniprot.orgnih.gov This epoxidation reaction is a crucial step that prepares the stable aromatic ring for subsequent cleavage. researchgate.net This pathway has been well-studied in bacteria such as Azoarcus evansii and Bacillus stearothermophilus. nih.gov

| Enzyme Complex | Gene Products | Reaction | Organism Example | Reference |

| Benzoyl-CoA 2,3-epoxidase | BoxA, BoxB | Benzoyl-CoA + O2 + NADPH + H+ → 2,3-Epoxy-2,3-dihydrobenzoyl-CoA + NADP+ + H2O | Azoarcus evansii | frontiersin.orgresearchgate.netuniprot.orgresearchgate.net |

Following epoxidation, the ring of the non-aromatic intermediate is cleaved without the direct involvement of molecular oxygen. nih.gov The enzyme responsible for this step is benzoyl-CoA-dihydrodiol lyase, encoded by the boxC gene. frontiersin.orgnih.gov This enzyme catalyzes the hydrolytic cleavage of 2,3-dihydro-2,3-dihydroxybenzoyl-CoA (formed from the epoxide) to produce 3,4-dehydroadipyl-CoA semialdehyde and formate. nih.gov The subsequent metabolism of 3,4-dehydroadipyl-CoA semialdehyde involves β-oxidation-like reactions that eventually yield central metabolites like succinyl-CoA and acetyl-CoA. asm.orgnih.gov The entire set of genes for this hybrid pathway is often found clustered together, known as the box gene cluster. csic.esoup.com

This compound in Biosynthetic Pathways

Beyond its role as a central intermediate in catabolic pathways, benzoyl-CoA also serves as a crucial building block, or starter unit, for the biosynthesis of a variety of natural products in both bacteria and plants. google.comnih.gov

In the bacterium "Streptomyces maritimus", benzoyl-CoA is the starter unit for the production of the polyketide antibiotic enterocin (B1671362). nih.gov The biosynthetic pathway in this organism is notable as it resembles eukaryotic pathways, proceeding from the amino acid phenylalanine via cinnamic acid and a round of β-oxidation to form benzoyl-CoA. nih.gov The genes responsible for this conversion (encH, -I, -J, -N, -P) are located within the enterocin biosynthetic gene cluster. nih.gov

In plants, benzoyl-CoA is a precursor to a wide array of secondary metabolites, including volatile benzenoids and defense compounds like phytoalexins. researchgate.netebi.ac.uk For instance, in Hypericum species, benzoyl-CoA is a substrate for benzophenone (B1666685) synthase, which condenses it with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone, a precursor to xanthonoids. ebi.ac.ukwikipedia.org Similarly, in Asian pear (Pyrus pyrifolia), benzoyl-CoA is used in the synthesis of biphenyl (B1667301) phytoalexins. ebi.ac.uk The formation of benzoyl-CoA in plants can occur through multiple routes, including a CoA-dependent β-oxidative pathway starting from cinnamic acid. researchgate.net

| Organism/Class | Natural Product Class | Specific Product Example | Role of Benzoyl-CoA | Reference |

| Bacteria ("S. maritimus") | Polyketides | Enterocin | Starter Unit | caymanchem.comnih.gov |

| Plants (Hypericum sp.) | Xanthonoids | 2,4,6-Trihydroxybenzophenone | Precursor | ebi.ac.ukwikipedia.org |

| Plants (Pyrus pyrifolia) | Phytoalexins | Biphenyls (Noraucuparin, Aucuparin) | Precursor | ebi.ac.uk |

Formation from Phenylalanine via β-Oxidative Routes

In certain bacteria and plants, benzoyl-CoA is synthesized from the amino acid phenylalanine through a pathway analogous to the β-oxidation of fatty acids. nih.govmolaid.compnas.org This process involves the initial conversion of phenylalanine to cinnamic acid, which is then activated to its coenzyme A thioester, cinnamoyl-CoA. pnas.org Subsequent enzymatic reactions, including hydration, oxidation, and thiolytic cleavage, shorten the side chain of cinnamoyl-CoA by two carbons to yield benzoyl-CoA. pnas.org

Feeding experiments using labeled precursors in the marine bacterium "Streptomyces maritimus" have provided strong evidence for this plant-like β-oxidative pathway for the formation of benzoyl-CoA. nih.govmolaid.com This bacterium produces the polyketide antibiotic enterocin, which utilizes benzoyl-CoA as a starter unit. nih.govscispace.com Studies involving gene knockouts in "S. maritimus" have further elucidated the genetic basis of this pathway, confirming the involvement of genes that resemble those in eukaryotic β-oxidation. nih.gov Similarly, the biosynthesis of the antifungal macrolide soraphen A in the myxobacterium Sorangium cellulosum also derives its benzoyl-CoA starter unit from phenylalanine via a β-oxidative route. rsc.orgrsc.orgnih.gov

In plants, the β-oxidative pathway for converting cinnamic acid to benzoyl-CoA is localized within peroxisomes. pnas.orgoup.com This pathway is crucial for the biosynthesis of various benzenoid compounds. pnas.orgoup.com

Role as a Starter Unit in Polyketide Biosynthesis (e.g., Enterocin, Soraphen)

Benzoyl-CoA serves as an uncommon but essential starter unit for polyketide synthases (PKSs) in the biosynthesis of certain bacterial natural products. nih.govrsc.org Polyketides are a large class of structurally diverse compounds with a wide range of biological activities. The structural foundation of a polyketide is assembled by the sequential condensation of small carboxylic acid units.

In the case of enterocin, a type II PKS directly utilizes benzoyl-CoA as the initial building block. scispace.commdpi.com The PKS catalyzes the condensation of the benzoyl group with several molecules of malonyl-CoA to construct the polyketide backbone of enterocin. mdpi.com

Similarly, the biosynthesis of soraphen A, an 18-membered macrolide, is initiated by a type I PKS that loads benzoyl-CoA as its starter unit. rsc.orgrsc.orgevitachem.com The soraphen PKS then carries out a series of condensation and modification reactions to generate the final complex structure. rsc.org The use of benzoyl-CoA as a starter is a key determinant of the final chemical architecture of both enterocin and soraphen. scispace.comrsc.org

Involvement in Plant Natural Product Biosynthesis (e.g., Biphenyl Phytoalexins, Xanthones)

In the plant kingdom, benzoyl-CoA is a central precursor for the biosynthesis of a variety of specialized metabolites, many of which play roles in plant defense. ebi.ac.ukscientificlabs.co.uk

Biphenyl Phytoalexins: In response to pathogen attack or elicitor treatment, plants in the Malinae subtribe of the Rosaceae family, such as pear (Pyrus species), produce biphenyl phytoalexins like aucuparin (B161809) and noraucuparin. ebi.ac.uknih.govnih.gov The biosynthesis of these defense compounds is initiated by the enzyme biphenyl synthase (BIS), a type III PKS. ebi.ac.uknih.govresearchgate.net BIS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form the biphenyl scaffold, 3,5-dihydroxybiphenyl. ebi.ac.uknih.gov This core structure then undergoes further enzymatic modifications to yield the final phytoalexins. The formation of benzoyl-CoA for this pathway can occur via a non-β-oxidative route, where benzoic acid is directly activated to benzoyl-CoA by a benzoate-CoA ligase (BZL). nih.govnih.gov

Xanthones: Xanthones are a class of polyphenolic compounds found in a limited number of plant families, notably Hypericaceae (e.g., Hypericum perforatum, St. John's Wort) and Gentianaceae. mdpi.comnih.govfrontiersin.org These compounds exhibit a range of biological activities. The biosynthetic pathway to xanthones also utilizes benzoyl-CoA. The key enzyme, benzophenone synthase (BPS), another type III PKS, condenses benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone. mdpi.com This benzophenone intermediate then undergoes further enzymatic modifications, including oxidative cyclization, to form the characteristic tricyclic xanthone (B1684191) core. mdpi.com The provision of benzoyl-CoA for xanthone biosynthesis involves the conversion of phenylalanine to cinnamic acid, followed by a series of enzymatic steps. mdpi.comfrontiersin.org An acyl-activating enzyme with benzoate-CoA ligase activity has been identified in Hypericum calycinum that channels benzoic acid into this pathway by converting it to benzoyl-CoA. ebi.ac.uknih.gov

Enzymology of Benzoyl Coenzyme a Transformations

Benzoyl-Coenzyme A Formation: Ligases and Synthetases

The activation of benzoate (B1203000) to its CoA thioester, benzoyl-CoA, is a critical step in many metabolic pathways. This reaction is primarily catalyzed by a class of enzymes known as ligases or synthetases.

Benzoate-Coenzyme A Ligase (EC 6.2.1.25)

Benzoate-coenzyme A ligase, also known as this compound synthetase, is the key enzyme responsible for the formation of benzoyl-CoA from benzoate. wikipedia.orgcreative-enzymes.com It catalyzes the following chemical reaction:

ATP + benzoate + CoA ⇌ AMP + diphosphate (B83284) + benzoyl-CoA wikipedia.org

The catalytic mechanism of benzoate-CoA ligase is a two-step process that is dependent on the hydrolysis of ATP to AMP and pyrophosphate (PPi). asm.orgnih.gov

Adenylation: In the first step, the carboxylate group of benzoate attacks the α-phosphate of ATP, forming a reactive benzoyl-AMP intermediate and releasing PPi. asm.org

Thioesterification: In the second step, the thiol group of coenzyme A attacks the benzoyl-AMP intermediate, leading to the formation of the thioester bond in benzoyl-CoA and the release of AMP. asm.org

Benzoate-CoA ligase exhibits a degree of substrate promiscuity, acting on a range of benzoate derivatives. However, its highest affinity is typically for benzoate.

The enzyme can also act on fluorinated benzoates, such as 2-fluorobenzoate, 3-fluorobenzoate, and 4-fluorobenzoate, though often with lower efficiency than benzoate. oup.comgenome.jpexpasy.org Its activity towards chlorobenzoates is generally very slow. genome.jpexpasy.org In some organisms, the same benzoate-CoA ligase can also activate 2-aminobenzoate (B8764639), albeit with a lower specificity constant compared to benzoate. nih.gov For instance, the benzoate-CoA ligase from Thauera aromatica has an apparent Km for benzoate of 25 µM, while its Km for 2-aminobenzoate is significantly higher at 150 µM. nih.gov

The following table summarizes the substrate specificity of benzoate-CoA ligase from Magnetospirillum sp. strain TS-6. oup.com

| Substrate | Relative Activity (Aerobic) | Relative Activity (Anaerobic) |

| Benzoate | 100% | 100% |

| 2-Fluorobenzoate | 61% | 57% |

| 3-Fluorobenzoate | 16% | 16% |

| 4-Fluorobenzoate | 72% | 69% |

| 2-Aminobenzoate | 14% | 12% |

| 3-Aminobenzoate | 3% | 3% |

| 4-Aminobenzoate | 2% | 2% |

| 2-Chlorobenzoate | 3% | 3% |

| 3-Chlorobenzoate | ND | ND |

| 4-Chlorobenzoate | ND | ND |

| 2-Methylbenzoate | 11% | 10% |

| 3-Methylbenzoate | 4% | 4% |

| 4-Methylbenzoate | 3% | 3% |

| ND: Not Detected |

Benzoate-CoA ligase (EC 6.2.1.25) belongs to the family of ligases, specifically those that form carbon-sulfur bonds as acid-thiol ligases. wikipedia.org It is a member of the adenylate-forming enzyme (ANL) superfamily, which also includes acyl-CoA synthetases, nonribosomal peptide synthetase (NRPS) adenylation domains, and firefly luciferase. frontiersin.orgnih.govresearchgate.net Enzymes in this superfamily share a common structural fold and a conserved catalytic mechanism involving the formation of an acyl-adenylate intermediate. researchgate.net Aryl-CoA ligases, including benzoate-CoA ligase, are classified under subclass Ib of the ANL superfamily. frontiersin.orgnih.gov

The presence of multiple isoenzymes of benzoate-CoA ligase and functional redundancy is a common feature in microbial systems. Some bacteria express different benzoate-CoA ligases depending on the growth conditions (aerobic vs. anaerobic). nih.gov For example, a denitrifying Pseudomonas species was found to contain three different aromatic acyl-CoA ligases when grown anaerobically on 2-aminobenzoate. asm.orgnih.gov One of these was identical to the benzoate-CoA ligase induced during growth on benzoate. asm.orgnih.gov

In other cases, a single benzoate-CoA ligase is expressed and functions under both aerobic and anaerobic conditions, as seen in Magnetospirillum sp. strain TS-6 and Thauera aromatica. oup.comnih.gov In Thauera aromatica, the gene for this versatile benzoate-CoA ligase is located within a gene cluster for aerobic benzoate oxidation, but the enzyme is also induced during anaerobic growth. nih.gov This redundancy and differential regulation of benzoate-CoA ligases likely provide metabolic flexibility, allowing microorganisms to adapt to fluctuating environmental conditions and a variety of aromatic substrates. frontiersin.orgnih.gov

Enzymes in Phenylalanine-Derived Biosynthesis of this compound

In some organisms, benzoyl-CoA is synthesized from the amino acid phenylalanine. This pathway involves a series of enzymatic reactions that convert phenylalanine into benzoate, which is then activated to benzoyl-CoA.

In the denitrifying bacterium Thauera aromatica, the anaerobic degradation of phenylalanine proceeds through benzoyl-CoA as a central intermediate. nih.gov The enzymatic steps involved in the conversion of phenylalanine to benzoyl-CoA in this organism are:

Phenylalanine transaminase: Catalyzes the conversion of phenylalanine to phenylpyruvate. nih.gov

Phenylpyruvate decarboxylase: Decarboxylates phenylpyruvate to form phenylacetaldehyde (B1677652). nih.gov

Phenylacetaldehyde dehydrogenase (NAD+): Oxidizes phenylacetaldehyde to phenylacetate (B1230308). nih.gov

Phenylacetate-CoA ligase (AMP-forming): Activates phenylacetate to phenylacetyl-CoA. nih.gov

Phenylacetyl-CoA:acceptor oxidoreductase: Catalyzes the α-oxidation of phenylacetyl-CoA to phenylglyoxylate (B1224774). researchgate.net

Phenylglyoxylate:acceptor oxidoreductase: Oxidizes phenylglyoxylate to benzoyl-CoA and CO₂. nih.govoup.com

In the actinomycete "Streptomyces maritimus", the biosynthesis of benzoyl-CoA for the production of the polyketide enterocin (B1671362) also starts from phenylalanine. nih.gov However, this pathway is thought to proceed in a plant-like manner, involving the non-oxidative deamination of phenylalanine to cinnamic acid, followed by a CoA-dependent β-oxidation-like pathway to yield benzoyl-CoA. nih.gov

The following table lists the enzymes involved in the phenylalanine-derived biosynthesis of benzoyl-CoA in Thauera aromatica. nih.gov

| Enzyme | EC Number | Reaction |

| Phenylalanine transaminase | 2.6.1.58 | Phenylalanine + α-ketoglutarate ⇌ Phenylpyruvate + L-glutamate |

| Phenylpyruvate decarboxylase | 4.1.1.43 | Phenylpyruvate ⇌ Phenylacetaldehyde + CO₂ |

| Phenylacetaldehyde dehydrogenase (NAD+) | 1.2.1.39 | Phenylacetaldehyde + NAD⁺ + H₂O ⇌ Phenylacetate + NADH + H⁺ |

| Phenylacetate-CoA ligase (AMP-forming) | 6.2.1.30 | Phenylacetate + ATP + CoA ⇌ Phenylacetyl-CoA + AMP + diphosphate |

| Phenylacetyl-CoA:acceptor oxidoreductase | 1.3.99.- | Phenylacetyl-CoA + acceptor ⇌ Phenylglyoxylyl-CoA + reduced acceptor |

| Phenylglyoxylate:acceptor oxidoreductase | 1.2.99.8 | Phenylglyoxylate + acceptor + CoA ⇌ Benzoyl-CoA + CO₂ + reduced acceptor |

This compound Degradation: Dearomatizing Enzymes

In anaerobic bacteria, the degradation of many aromatic compounds converges on benzoyl-CoA, which is then dearomatized by benzoyl-CoA reductases (BCRs). pnas.orgresearchgate.net This reductive dearomatization is a mechanistically challenging step that overcomes the resonance stability of the aromatic ring. pnas.orgnih.gov

Class I BCRs are found predominantly in facultative anaerobic bacteria and couple the reduction of benzoyl-CoA to the hydrolysis of ATP. nih.govpsu.edu These enzymes catalyze the reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA. pnas.orgnih.gov The reaction is highly exergonic due to the coupled hydrolysis of two ATP molecules per two electrons transferred. nih.govresearchgate.net The ATP-dependent nature of this reaction is analogous to the process of nitrogen fixation by nitrogenase. nih.govpnas.org

The Class I BCR from the denitrifying bacterium Thauera aromatica is the most extensively studied and serves as a prototype for this class of enzymes. nih.govnih.gov It is a heterotetrameric protein with an αβγδ subunit composition. nih.govnih.gov The enzyme has a molecular mass of approximately 170 kDa. nih.gov The four subunits are encoded by the bcrABCD genes. nih.gov This αβγδ architecture is composed of two functional modules: an electron-activating module and a CoA ester-binding module. nih.govresearchgate.net The α and δ subunits form the electron-activating module, which contains ATP-binding sites and a bridging [4Fe-4S] cluster. nih.govasm.org The β and γ subunits constitute the CoA ester-binding module, which is responsible for binding benzoyl-CoA and contains two additional [4Fe-4S] clusters. nih.govasm.org A similar αβγδ subunit architecture has been observed for the 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica. nih.govnih.gov

| Organism | Enzyme | Subunit Composition | Molecular Mass (kDa) | Cofactors | Gene Designation |

| Thauera aromatica | Benzoyl-CoA Reductase | αβγδ | ~170 | 3 x [4Fe-4S] clusters | bcrABCD |

| Thauera chlorobenzoica | 3-Methylbenzoyl-CoA Reductase | αβγδ | Not specified | 3 x [4Fe-4S] clusters | Not specified |

Class II this compound Reductases (ATP-Independent)

Class II benzoyl-CoA reductases are found in obligate anaerobes, such as the Fe(III)-respiring bacterium Geobacter metallireducens and the sulfate-respiring Desulfosarcina cetonica. mdpi.comresearchgate.netnih.gov Unlike their Class I counterparts, these enzymes catalyze the reduction of benzoyl-CoA in an ATP-independent manner. mdpi.compnas.org They are proposed to drive the endergonic reduction of the benzene (B151609) ring through a process called flavin-based electron bifurcation. nih.govmdpi.comkarger.com

Class II BCRs are large, multi-subunit enzyme complexes with a high molecular weight, typically around one megadalton (MDa). mdpi.comebi.ac.uknih.gov The complex isolated from G. metallireducens and D. cetonica is composed of eight different subunits, designated BamB, BamC, BamD, BamE, BamF, BamG, BamH, and BamI, with a proposed stoichiometry of [Bam(BC)2DEFGHI]2. mdpi.comresearchgate.netnih.gov The catalytic core is formed by the BamB and BamC subunits. mdpi.com The BamB subunit contains the active site, which harbors a tungsten-bis-pyranopterin cofactor (Wco), a zinc ion, and a [4Fe-4S] cluster. mdpi.comresearchgate.net The BamC subunit contains three [4Fe-4S] clusters. mdpi.comresearchgate.net The entire complex from D. cetonica was found to contain 4 W-pterins, two selenocysteines, six flavin adenine (B156593) dinucleotides, four zinc ions, and 48 FeS clusters, highlighting its incredible complexity as an electron transfer machine. nih.gov This intricate architecture is believed to be highly conserved among strictly anaerobic bacteria. ebi.ac.uknih.gov

Unique Cofactor Content (W-Pterin, Selenocysteines, FAD, FeS Clusters)

Class II benzoyl-CoA reductases (BCRs), found in strictly anaerobic bacteria, are remarkably complex metalloenzymes that utilize a unique collection of cofactors to catalyze the challenging reduction of the aromatic ring of benzoyl-CoA. pnas.orgasm.org These enzymes are distinct from the ATP-dependent Class I BCRs found in facultative anaerobes. nih.govkarger.com The intricate machinery of Class II BCRs from organisms like Geobacter metallireducens and Desulfosarcina cetonica includes tungsten (W), selenocysteine (B57510), flavin adenine dinucleotide (FAD), and multiple iron-sulfur (FeS) clusters. pnas.orgnih.gov

The active site for benzene ring reduction is a tungsten-bis-pyranopterin cofactor (bis-WPT). nih.govnih.gov Tungsten, an element rarely used in biology, is essential for this enzymatic activity. nih.govrsc.org The tungsten cofactor is housed within the BamB subunit of the multi-subunit enzyme complex. nih.govpnas.org In addition to tungsten, these enzymes incorporate selenocysteine residues, which are also critical for their function. pnas.orgnih.gov Studies on Desulfococcus multivorans have indicated that selenocysteine-containing proteins are induced during growth on benzoate, suggesting their involvement in the dearomatization process, a departure from the iron-sulfur-based mechanism of facultative anaerobes. nih.govnih.gov

The Class II BCR complex is a large, multi-subunit assembly. For instance, the complex from G. metallireducens is a 1-MDa membrane-associated complex with a proposed [Bam(BC)2DEFGHI]2 composition. pnas.org This massive complex contains a remarkable number of redox cofactors, including 4 tungsten atoms, 2 selenocysteines, 6 FAD molecules, and over 50 FeS clusters. pnas.org The BamBC subunits contain the tungsten cofactor where the reduction occurs, while other subunits are predicted to house the FAD and numerous FeS clusters, forming a sophisticated electron transfer chain. pnas.orgkarger.compnas.org

| Cofactor | Function/Location | Associated Subunits (Example: G. metallireducens) | References |

|---|---|---|---|

| Tungsten-bis-pyranopterin (W-Pterin) | Catalytic site for benzoyl-CoA reduction | BamB | pnas.orgnih.govnih.gov |

| Selenocysteine (SeCys) | Essential for catalysis, likely involved in the electron transfer pathway | BamF | pnas.orgkarger.comnih.gov |

| Flavin Adenine Dinucleotide (FAD) | Electron bifurcation and transfer | BamE, BamH | pnas.orgkarger.comacs.org |

| Iron-Sulfur (FeS) Clusters | Electron transfer chain components | BamC, BamD, BamE, BamF, BamG, BamI | pnas.orgkarger.compnas.org |

Flavin-Based Electron Bifurcation Mechanism

The reduction of benzoyl-CoA is a thermodynamically challenging reaction due to the very low redox potential of the benzoyl-CoA/cyclohexa-1,5-diene-1-carbonyl-CoA couple (E°' ≈ -622 mV). nih.govnih.govebi.ac.uk Class II BCRs overcome this energy barrier without hydrolyzing ATP, unlike their Class I counterparts. nih.govkarger.com Instead, they are proposed to employ a mechanism called flavin-based electron bifurcation (FBEB). pnas.orgacs.org

FBEB is a biological energy coupling mechanism where the reduction of a low-potential electron acceptor is driven by coupling it to the exergonic reduction of a high-potential acceptor, with both electrons originating from the same donor. pnas.orgacs.org In the context of Class II BCR, it is hypothesized that the enzyme complex catalyzes two sequential FBEB events. pnas.org

The proposed mechanism suggests that a mid-potential electron donor, such as reduced ferredoxin, provides two electrons to a specific FAD cofactor within the enzyme complex, likely located in the BamE subunit. pnas.orgkarger.com This FAD, now in a reduced state, bifurcates the electrons. One electron is sent down a high-potential pathway to reduce an acceptor like NAD+. The other electron is transferred through a low-potential pathway, ultimately reducing the benzoyl-CoA at the tungsten active site. pnas.orgkarger.comacs.org This process effectively uses the favorable energy release from NAD+ reduction to drive the unfavorable reduction of benzoyl-CoA. karger.com The entire BamBCDEFGHI complex acts as a sophisticated electron transfer machine, with specific modules responsible for substrate binding, electron bifurcation, and catalysis. pnas.orgfrontiersin.org

Energetic Coupling to Other Redox Reactions

The flavin-based electron bifurcation mechanism inherently couples the endergonic reduction of benzoyl-CoA to other, more exergonic redox reactions within the cell. pnas.orgkarger.com The reduction of an acceptor like NAD+ (E°' = -320 mV) by reduced ferredoxin (E°' ≈ -500 mV) is an exergonic process that provides the thermodynamic driving force for the highly endergonic reduction of the aromatic ring. nih.govkarger.com

The Class II BCR complex from G. metallireducens is a prime example of this intricate energetic coupling. pnas.org This membrane-associated complex is thought to link the oxidation of electron donors from the quinone pool or other cellular sources to the reduction of both NAD+ and benzoyl-CoA. pnas.orgacs.org The BamGHI subunits, for instance, show similarity to components of NADH:quinone oxidoreductases and are predicted to be involved in NAD+ binding and reduction. karger.com

This compound Oxidases/Dioxygenases (e.g., BoxB)

In some bacteria, particularly facultative anaerobes under low-oxygen conditions, a different strategy is employed to overcome the stability of the benzene ring. nih.govsci-hub.ru This "hybrid" aerobic pathway involves the activation of benzoate to benzoyl-CoA, followed by the action of a benzoyl-CoA oxygenase/dioxygenase system, often referred to as the Box enzymes (for b enzoyl-CoA ox idizing). nih.govasm.orgfrontiersin.org The key enzyme in this process is the oxygenase component, BoxB, which works in conjunction with a reductase component, BoxA. nih.govnih.gov

Role in Hybrid Aerobic Pathways

Hybrid aerobic pathways combine features of both anaerobic and aerobic metabolism. nih.govsci-hub.ru They initiate the breakdown of aromatic compounds like benzoate by forming the CoA thioester, a hallmark of anaerobic pathways. sci-hub.runih.gov However, the dearomatization step is oxygen-dependent, catalyzed by the BoxAB enzyme system. nih.govasm.org This strategy is advantageous for organisms living in environments with fluctuating oxygen levels, allowing them to efficiently metabolize aromatic compounds under microaerobic conditions. sci-hub.ruresearchgate.net

The Box pathway has been identified in various bacteria, including Azoarcus evansii and Thauera chlorobenzoica. asm.orgnih.gov In these organisms, benzoate is first converted to benzoyl-CoA. nih.gov The BoxA component, an FAD- and iron-sulfur-containing reductase, then transfers electrons from NADPH to the BoxB component. nih.govnih.govasm.org BoxB, the oxygenase, then uses these electrons and molecular oxygen to attack the aromatic ring of benzoyl-CoA. nih.govnih.gov This pathway represents an elegant alternative to the classic aerobic pathways that typically involve ring-hydroxylating dioxygenases acting on the free acid. sci-hub.runih.gov

Diiron Center Catalysis

BoxB is a member of the class I diiron enzyme family. nih.govasm.org These enzymes are characterized by a catalytic core containing a binuclear non-heme iron center. nih.govdntb.gov.ua The diiron center in BoxB is embedded within a four-helix bundle, a common structural motif for this enzyme class. nih.gov

The catalytic cycle begins with the reduction of the diferric (Fe³⁺-Fe³⁺) resting state of the enzyme by the BoxA reductase, which provides two electrons from NADPH. nih.gov This reduction allows the substrate, benzoyl-CoA, to bind within a long channel leading to the active site. nih.gov Molecular oxygen then binds to the reduced diferrous (Fe²⁺-Fe²⁺) center, forming a reactive peroxo-diferric intermediate. nih.govrsc.orgrsc.org This activated oxygen species is responsible for the subsequent attack on the aromatic ring of benzoyl-CoA. nih.gov The catalysis is highly specific, with the geometry of the active site positioning the C2 and C3 atoms of the benzoyl-CoA phenyl ring in close proximity to one of the iron atoms, dictating the site of oxygen attack. nih.gov

Formation of Epoxythis compound

Initially, it was thought that the BoxAB system catalyzed the formation of a dihydrodiol product. However, subsequent research demonstrated that the actual product is 2,3-epoxybenzoyl-CoA. nih.govasm.org BoxB, therefore, functions as a benzoyl-CoA 2,3-epoxidase. nih.govnih.gov

The enzyme catalyzes the stereoselective formation of the (2S,3R)-epoxide. nih.govresearchgate.net This epoxidation reaction is the crucial dearomatization step in the hybrid pathway. nih.govnih.gov The formation of the non-aromatic epoxide overcomes the high resonance energy of the benzene ring. nih.gov The resulting epoxybenzoyl-CoA is then a substrate for the next enzyme in the pathway, BoxC, a hydrolase that catalyzes the hydrolytic opening of the epoxide ring, leading to further degradation. nih.govnih.gov The BoxB-catalyzed epoxidation is often the rate-limiting step and can be stimulated by the presence of BoxC, which efficiently removes the product, preventing enzyme inactivation. nih.govnih.gov

| Enzyme System | Reaction | Key Features | Product | References |

|---|---|---|---|---|

| BoxAB (Benzoyl-CoA Epoxidase) | Benzoyl-CoA + NADPH + H⁺ + O₂ → Epoxybenzoyl-CoA + NADP⁺ + H₂O | Two-component system (BoxA: Reductase, BoxB: Oxygenase), Class I diiron center in BoxB | (2S,3R)-2,3-Epoxybenzoyl-CoA | nih.govnih.govasm.org |

Downstream Enzymes in this compound Degradation

The catabolism of the dearomatized benzoyl-CoA intermediate, cyclohexa-1,5-diene-1-carbonyl-CoA, proceeds through a sequence of reactions catalyzed by hydratases, dehydrogenases, and hydrolases, culminating in ring fission and the formation of an aliphatic acyl-CoA. psu.eduoup.comresearchgate.netnih.gov This pathway is analogous in many respects to the β-oxidation of fatty acids. oup.comoup.com

Hydratases (e.g., Cyclohexa-1,5-diene-1-carboxyl-Coenzyme A Hydratase)

The first step in the downstream processing of cyclohexa-1,5-diene-1-carbonyl-CoA is a hydration reaction. nih.govpsu.eduwikipedia.org This reaction is catalyzed by cyclohexa-1,5-diene-1-carboxyl-CoA hydratase , also known as dienoyl-CoA hydratase. nih.govpsu.eduwikipedia.org

This enzyme adds a molecule of water across one of the double bonds of the cyclic diene, resulting in the formation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govpsu.eduresearchgate.netwikipedia.orgnih.govhmdb.cafrontiersin.org This hydration step is crucial as it introduces a hydroxyl group that can be subsequently oxidized, a necessary prelude to ring cleavage.

Studies in the denitrifying bacterium Thauera aromatica have been pivotal in elucidating the role of this enzyme. nih.govpsu.eduresearchgate.net The dienoyl-CoA hydratase from this organism has been purified and characterized, confirming its specific activity towards cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govpsu.edu Interestingly, similar enzymatic activities have been identified in strictly anaerobic bacteria such as Geobacter metallireducens and Syntrophus aciditrophicus, suggesting a common degradation pathway across different groups of anaerobic bacteria. psu.edu While the upstream benzoyl-CoA reductases may differ between facultative and obligate anaerobes, the subsequent hydration step appears to be conserved. psu.edu

| Enzyme | Substrate | Product | Organism(s) |

| Cyclohexa-1,5-diene-1-carboxyl-CoA hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | Thauera aromatica, Geobacter metallireducens, Syntrophus aciditrophicus |

Dehydrogenases (e.g., 6-Hydroxycyclohex-1-ene-1-carbonyl-Coenzyme A Dehydrogenase)

Following hydration, the newly formed 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is oxidized by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase . nih.govhmdb.cafrontiersin.orguniprot.org This enzyme is an NAD⁺-dependent β-hydroxyacyl-CoA dehydrogenase. nih.govhmdb.ca

The reaction catalyzed by this dehydrogenase converts the hydroxyl group at the 6-position to a keto group, yielding 6-oxocyclohex-1-ene-1-carbonyl-CoA. researchgate.netnih.govhmdb.ca This oxidation is a critical step as it sets up the molecule for the subsequent hydrolytic ring cleavage. The enzyme from Thauera aromatica has been purified and its gene (had) cloned and overexpressed. nih.gov This has allowed for detailed characterization of its catalytic properties.

| Enzyme | Substrate | Product | Cofactor | Organism(s) |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | NAD⁺ | Thauera aromatica |

Ring-Opening Hydrolases (e.g., 6-Oxocyclohex-1-ene-1-carboxyl-Coenzyme A Hydrolase / BamA)

The key step of ring fission is catalyzed by 6-oxocyclohex-1-ene-1-carboxyl-CoA hydrolase , often referred to as BamA. nih.govresearchgate.netebi.ac.ukebi.ac.uk This enzyme belongs to the enoyl-CoA hydratase/isomerase family and is responsible for the hydrolytic cleavage of the cyclic β-ketoacyl-CoA intermediate. nih.govebi.ac.uk

The BamA enzyme catalyzes the addition of a water molecule to the double bond of 6-oxocyclohex-1-ene-1-carbonyl-CoA, followed by a hydrolytic cleavage of a carbon-carbon bond within the ring. nih.govnih.govhmdb.cagenome.jp This reaction opens the alicyclic ring, yielding the aliphatic product 3-hydroxypimelyl-CoA. nih.govnih.govresearchgate.net

The bamA gene has been identified and characterized in both facultative anaerobes like Thauera aromatica and obligate anaerobes such as Geobacter metallireducens and Syntrophus aciditrophicus. nih.govresearchgate.net The enzyme from these obligate anaerobes has been heterologously expressed and shown to consist of a single subunit. nih.govresearchgate.net The widespread presence and conserved nature of the bamA gene have led to its use as a functional marker for identifying aromatic compound-degrading anaerobes in various environments. nih.govnih.gov

| Enzyme | Substrate | Product | Gene | Organism(s) |

| 6-Oxocyclohex-1-ene-1-carboxyl-CoA hydrolase | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 3-Hydroxypimelyl-CoA | bamA (oah) | Thauera aromatica, Geobacter metallireducens, Syntrophus aciditrophicus |

β-Oxidation Enzymes (e.g., Thiolases, Dehydrogenases, Hydratases)

The product of ring cleavage, 3-hydroxypimelyl-CoA, is a seven-carbon dicarboxylic acid derivative that is further metabolized through a series of reactions analogous to the β-oxidation of fatty acids. psu.eduoup.com This downstream pathway involves the action of several key enzyme classes, including thiolases, dehydrogenases, and hydratases, ultimately leading to the formation of acetyl-CoA and carbon dioxide. oup.com

In the context of anaerobic toluene (B28343) degradation, which also funnels into the benzoyl-CoA pathway, a specialized thiolase, benzoylsuccinyl-CoA thiolase, has been characterized. rcsb.orgexpasy.orgresearchgate.net This enzyme catalyzes the final step in the β-oxidation of benzylsuccinate, yielding benzoyl-CoA and succinyl-CoA. rcsb.orgresearchgate.net While not directly downstream of benzoyl-CoA dearomatization, its mechanism provides insight into the thiolase reactions that occur in the subsequent breakdown of the aliphatic chain derived from the aromatic ring.

The β-oxidation of 3-hydroxypimelyl-CoA is thought to proceed via glutaryl-CoA, yielding acetyl-CoA and CO₂ as final products. oup.com This involves a series of dehydrogenation, hydration, and thiolytic cleavage steps, mirroring the canonical fatty acid degradation spiral.

Regulation of Benzoyl Coenzyme a Metabolism

Transcriptional Control of Pathway Genes

The expression of genes involved in benzoyl-CoA metabolism is tightly controlled to prevent the wasteful synthesis of enzymes when their substrates are absent or when more favorable energy sources are available. This regulation occurs through sophisticated mechanisms involving the organization of genes into clusters, the action of specific transcription factors, and the sensing of inducer or corepressor molecules.

Operon Organization and Gene Clusters

Genes encoding the enzymes for benzoyl-CoA degradation are frequently organized into clusters, which are often transcribed as a single unit known as an operon. asm.orgfrontiersin.org This arrangement allows for the coordinated expression of all the genes required for a specific metabolic task. Several key gene clusters have been identified in different bacteria, each with a specific role in the anaerobic or aerobic breakdown of aromatic compounds via benzoyl-CoA.

bcr gene cluster: The bcr (benzoyl-CoA reductase) gene cluster is central to the anaerobic degradation of benzoate (B1203000). researchgate.netnih.gov In organisms like Thauera aromatica, the bcrABCD genes encode the subunits of the benzoyl-CoA reductase, the key enzyme that dearomatizes the benzene (B151609) ring. nih.gov This cluster can also include genes for associated ferredoxins (fdx) and enzymes for regenerating the reduced ferredoxin, such as 2-oxoglutarate:ferredoxin oxidoreductase (korAB). researchgate.net

bzd gene cluster: The bzd (benzoate degradation) gene cluster, extensively studied in Azoarcus sp. CIB, encodes the entire anaerobic pathway for benzoate catabolism. asm.orgmdpi.com It is typically organized as a large catabolic operon, for instance, bzdNOPQMSTUVWXYZA, which includes the genes for benzoyl-CoA reductase and subsequent steps in the pathway. asm.org The gene encoding the benzoate-CoA ligase (bzdA), which activates benzoate to benzoyl-CoA, is the last gene in this operon. asm.org

box gene cluster: The box (benzoyl-CoA oxidation) gene cluster is involved in the aerobic degradation of benzoate. frontiersin.orgnih.gov In facultative anaerobes like Thauera aromatica, the same benzoate-CoA ligase (bclA) located in the box cluster can be used for both aerobic and anaerobic pathways. researchgate.net The box pathway involves the oxygen-dependent epoxidation of benzoyl-CoA. asm.org

bad gene cluster: The bad (benzoate degradation) gene cluster, found in organisms like Rhodopseudomonas palustris, is another example of a comprehensive set of genes for anaerobic benzoate metabolism. asm.orgnih.gov The genes are organized into several operons, including the badDEFGAB operon, which encodes the benzoyl-CoA reductase and benzoate-CoA ligase. asm.orgnih.gov Other operons within this cluster, such as badHIJaliAbadK, are involved in the degradation of related compounds like cyclohexanecarboxylate, highlighting the metabolic versatility encoded within these clusters. oup.com

Table 1: Key Gene Clusters in Benzoyl-CoA Metabolism

| Gene Cluster | Primary Function | Key Genes | Example Organism(s) |

| bcr | Anaerobic benzoyl-CoA reduction | bcrABCD (benzoyl-CoA reductase) | Thauera aromatica |

| bzd | Anaerobic benzoate degradation | bzdNOPQMSTUVWXYZA (catabolic operon) | Azoarcus sp. CIB |

| box | Aerobic benzoyl-CoA oxidation | boxABCD (benzoyl-CoA oxygenase/reductase) | Comamonas testosteroni |

| bad | Anaerobic benzoate degradation | badDEFGAB (benzoyl-CoA reductase, benzoate-CoA ligase) | Rhodopseudomonas palustris |

Regulatory Proteins and Transcription Factors

The expression of these gene clusters is controlled by a suite of regulatory proteins and transcription factors that can act as activators or repressors.

BadM: In Rhodopseudomonas palustris, BadM is a transcriptional repressor belonging to the Rrf2 family of regulators. asm.orgnih.gov It controls the expression of the badDEFGAB operon, which encodes the benzoyl-CoA reductase. asm.org A mutation in the badM gene leads to the constitutive expression of this operon, indicating its role in preventing enzyme synthesis in the absence of an inducer. asm.orgnih.gov

BzdR: BzdR is a specific repressor that governs the inducible expression of the bzd catabolic operon in Azoarcus sp. CIB. asm.orgmdpi.comnih.gov It binds to three operator regions within the promoter of the bzd operon, with one of the operators overlapping the transcription start site and the -10 sequence, effectively blocking transcription. nih.gov BzdR represents the first member of a new subfamily of transcriptional regulators. nih.gov

GenR: In Comamonas testosteroni, the gentisate pathway, which can be linked to benzoate metabolism, is regulated by GenR. asm.org Studies have shown that benzoyl-CoA, an intermediate of benzoate degradation, can act as an effector for GenR, influencing the expression of genes like genA. asm.org

These regulators often work in concert. For example, in R. palustris, BadM acts alongside two other activators, AadR and BadR, which respond to anaerobiosis and benzoate, respectively, to finely tune the expression of the benzoyl-CoA reductase operon. asm.orgnih.gov

Inducers and Corepressors

The activity of these regulatory proteins is modulated by small molecules known as inducers and corepressors. The presence of an inducer typically leads to the expression of the catabolic genes, while a corepressor prevents their expression.

For many anaerobic benzoyl-CoA degradation pathways, the true inducer is not the initial aromatic substrate itself, but rather the first intermediate of the pathway, benzoyl-CoA. mdpi.comnih.govoup.com In Azoarcus sp. CIB, benzoyl-CoA binds to the BzdR repressor, causing a conformational change that prevents BzdR from binding to the DNA, thereby de-repressing the bzd operon and allowing transcription to proceed. mdpi.comnih.gov

In other cases, the initial substrate or a derivative can act as the inducer. For instance, in the peripheral pathway for phenol (B47542) degradation in Thauera aromatica, phenol itself appears to be the inducer for the initial steps, while 4-hydroxybenzoate (B8730719) and 4-hydroxybenzoyl-CoA act as inducers for subsequent reactions leading to the formation of benzoyl-CoA. oup.com Benzoate itself can also act as an inducer for the bad genes in R. palustris. nih.gov

Environmental Regulation

Beyond the specific control by inducers, the metabolism of benzoyl-CoA is subject to a higher level of regulation dictated by broad environmental cues, primarily the availability of oxygen and preferred carbon sources. oup.com

Oxygen Repression of Anaerobic Pathways

The anaerobic pathways for benzoyl-CoA degradation are strictly repressed in the presence of oxygen. oup.comasm.org This is a logical control mechanism, as key enzymes of the anaerobic pathway, such as benzoyl-CoA reductase, are highly sensitive to and rapidly inactivated by oxygen. asm.orgasm.orgasm.org Synthesizing these enzymes under aerobic conditions would be a futile waste of energy. asm.org

In Azoarcus sp. CIB, the expression of the bzd genes is significantly inhibited at the transcriptional level when oxygen is present. asm.org This oxygen-dependent regulation is also observed for the badDEFG operon in Rhodopseudomonas palustris and the bss genes for toluene (B28343) degradation (which leads to benzoyl-CoA) in Magnetospirillum sp. asm.orgfrontiersin.org The presence of oxygen serves as a primary signal that overrides the induction by aromatic compounds, ensuring that the energetically more favorable aerobic degradation pathways are used when possible.

Carbon Source Availability and Catabolite Repression

Bacteria exhibit a hierarchical preference for carbon sources, a phenomenon known as catabolite repression. When a preferred carbon source, such as an organic acid like succinate (B1194679), is available, the genes for metabolizing less-preferred substrates, including many aromatic compounds, are repressed. asm.orgcsic.esmpg.de This ensures that the cell utilizes the most energy-efficient carbon source first. csic.es

In Azoarcus sp. CIB, the presence of succinate represses the anaerobic catabolism of benzoate. asm.orgcsic.es This repression occurs at the transcriptional level, affecting the promoter of the bzd operon. csic.es A two-component regulatory system, AccS/AccR, has been identified as being responsible for this carbon catabolite repression, with the sensor kinase AccS likely monitoring the redox state of the cell's quinone pool to gauge the metabolic status. csic.es Similarly, in "Aromatoleum aromaticum" EbN1, the presence of benzoate represses the utilization of C4-dicarboxylates like succinate, demonstrating that aromatic compounds can also be preferred substrates in certain contexts. mpg.de This metabolic plasticity allows bacteria to adapt their metabolism in response to the varying availability of carbon sources in their environment. researchgate.net

Allosteric Regulation and Post-Translational Modifications

The metabolic flux through the benzoyl-coenzyme A (benzoyl-CoA) pathway is intricately controlled not only at the level of gene expression but also through the direct modulation of enzyme activity. Allosteric regulation and post-translational modifications (PTMs) provide rapid and sensitive mechanisms to adjust metabolic rates in response to changing cellular needs and environmental signals. These layers of regulation ensure that the synthesis and degradation of benzoyl-CoA are finely tuned to the cell's energetic and metabolic state.

Allosteric Regulation

Allosteric regulation of the benzoyl-CoA pathway often involves the pathway's own intermediate, benzoyl-CoA, acting as a key signaling molecule. This allows the cell to sense the concentration of this central metabolite and adjust the expression of relevant catabolic pathways accordingly. The binding of benzoyl-CoA to transcriptional regulators can either activate or repress the expression of genes encoding metabolic enzymes.

In Azoarcus sp. strain CIB, the expression of genes for benzoate degradation is controlled by the repressor BzdR, which is directly responsive to the intracellular concentration of benzoyl-CoA. asm.org This establishes a feedback loop where the product of the initial activation step governs the transcription of the degradation operon. Similarly, in Comamonas testosteroni CNB-1, benzoyl-CoA functions as an allosteric effector for the MarR-type transcriptional regulator, GenR. asm.orgresearchgate.net Gentisate, 3-hydroxybenzoate, and benzoyl-CoA all act as effectors for GenR. asm.org The binding of these molecules to GenR prevents it from binding to its target DNA sequence at the promoter of the gentisate (gen) pathway genes. asm.orgresearchgate.net This is significant because although C. testosteroni degrades benzoate via a CoA-dependent epoxide pathway, the gentisate pathway enzymes are still induced. asm.org Experimental evidence shows that a mutant unable to synthesize benzoyl-CoA could not activate the gentisate promoter, while a mutant that could not degrade benzoyl-CoA showed upregulated transcription of the gentisate pathway gene genA. asm.org This demonstrates that benzoyl-CoA, an intermediate of one pathway, can allosterically regulate a different but related metabolic pathway.

This principle of benzoyl-CoA acting as a central regulatory signal is also observed in other bacteria, where its intracellular levels are thought to function as a control switch to prioritize the use of benzoate over other potential carbon sources, a phenomenon known as catabolite repression. researchgate.net

Table 1: Examples of Allosteric Regulation in Benzoyl-CoA Metabolism

| Regulator | Effector Molecule | Organism | Target Gene/Operon | Effect |

| BzdR | Benzoyl-CoA | Azoarcus sp. CIB | Benzoate degradation operon (bzd genes) | Repression of gene expression is relieved by benzoyl-CoA. asm.org |

| GenR | Benzoyl-CoA, Gentisate, 3-Hydroxybenzoate | Comamonas testosteroni CNB-1 | Gentisate pathway operon (gen genes) | Binding of effector to GenR prevents it from repressing the genA promoter, leading to induction. asm.orgresearchgate.net |

| BadM | Unknown (expression repressed by benzoate) | Rhodopseudomonas palustris | Benzoyl-CoA reductase operon (badDEFGAB) | Transcriptional repressor. asm.org |

| AadR / BadR | Unknown / Benzoyl-CoA (likely) | Rhodopseudomonas palustris | Benzoyl-CoA reductase operon (badDEFGAB) | Transcriptional activators responding to anaerobiosis and benzoate, respectively. asm.orgpnas.org |

Post-Translational Modifications

Post-translational modifications (PTMs) add another layer of complexity and control to the regulation of benzoyl-CoA metabolism. These covalent modifications of enzyme residues can alter catalytic activity, stability, or protein-protein interactions.

Lysine (B10760008) Acetylation: A key PTM implicated in regulating the benzoyl-CoA pathway is lysine acetylation. This reversible modification is a known regulatory mechanism for a wide range of metabolic enzymes. In the context of benzoyl-CoA metabolism, the catalytic lysine residue in the A10 motif of aryl-CoA ligases, such as benzoate-CoA ligase, is a target for acetylation. asm.org This modification can directly influence the enzyme's ability to catalyze the formation of the benzoyl-CoA thioester, an energy-consuming reaction. asm.org The regulation of benzoate:CoA ligase (BadA) from Rhodopseudomonas palustris through the interplay of acetyltransferases and deacetylases serves as a clear example of this control mechanism. asm.org

Protein Benzoylation: A more direct and novel form of PTM involves benzoyl-CoA itself as a donor molecule. Lysine benzoylation (Kbz) is a recently discovered PTM where the benzoyl group from benzoyl-CoA is transferred to the ε-amino group of a lysine residue on a target protein. imrpress.comimrpress.com This modification was first identified on histones in mammalian cells and in Saccharomyces cerevisiae following treatment with sodium benzoate, which increases the intracellular pool of benzoyl-CoA. ptmbio.com

Benzoylation is a distinct PTM; the benzoyl group is larger and more hydrophobic than an acetyl group, suggesting it could have a more significant impact on protein structure and function. ptmbio.com This modification is primarily found on the promoters of genes and is involved in regulating gene expression. ptmbio.com

The enzymatic machinery for this PTM is beginning to be elucidated. The histone acetyltransferase GCN5 has been identified as an enzyme that can catalyze this modification (a "writer"), while the sirtuin deacetylase Hst2 (in yeast) and its human homolog Sirt2 act as "erasers," removing the benzoyl group. ptmbio.com More recently, the histone acetyltransferase HBO1 was also shown to catalyze lysine benzoylation in mammalian cells. researchgate.net Proteomic studies have revealed that besides histones, many non-histone proteins, particularly those involved in metabolism and ribosome synthesis, are targets of benzoylation, indicating a broad regulatory role for this modification. ptmbio.com

Table 2: Post-Translational Modifications in Benzoyl-CoA Metabolism and Related Processes

| Modification | Donor Molecule | Modified Protein/Target | "Writer" / "Eraser" Enzymes | Organism/System | Functional Consequence |

| Lysine Acetylation | Acetyl-CoA | Benzoate-CoA ligase (BadA) | Acetyltransferases / Deacetylases | Rhodopseudomonas palustris | Regulation of ligase activity. asm.org |

| Lysine Benzoylation (Kbz) | Benzoyl-CoA | Histones, Ribosomal proteins, Metabolic enzymes | Writer: GCN5, HBO1Eraser: Hst2 / Sirt2 | S. cerevisiae, Mammalian cells | Regulation of gene expression, chromatin remodeling. ptmbio.comresearchgate.net |

Biological and Ecological Significance of Benzoyl Coenzyme a Pathways

Microbial Adaptation to Anaerobic Environments

The benzoyl-CoA pathway is a central feature of anaerobic metabolism in many microorganisms, enabling them to thrive in environments devoid of oxygen. nih.gov In the absence of oxygen, which is typically used by aerobic organisms to break down the stable aromatic ring, anaerobic microbes have evolved a different strategy involving reductive pathways. oup.com Aromatic compounds, which are widespread in nature as components of lignin (B12514952), amino acids, and other molecules, are converted into the common intermediate, benzoyl-CoA. nih.govoup.comontosight.ai This initial activation of the aromatic compound to its CoA thioester is a crucial first step. frontiersin.orgnih.govcsic.es

The core of this anaerobic adaptation is the dearomatization of the benzoyl-CoA molecule. In facultative anaerobes, such as Thauera aromatica, this is an energy-dependent process catalyzed by an ATP-dependent benzoyl-CoA reductase. oup.compsu.edu This enzyme uses the energy from ATP hydrolysis to overcome the high stability of the aromatic ring. oup.comoup.com In contrast, strictly anaerobic bacteria, like Geobacter metallireducens, employ an ATP-independent benzoyl-CoA reductase, indicating different evolutionary solutions to the same biochemical challenge. psu.eduresearchgate.net Following the initial reduction, a series of reactions, akin to β-oxidation, lead to the cleavage of the ring structure, ultimately producing compounds like acetyl-CoA that can enter central metabolic pathways for energy generation. psu.eduontosight.ai

This metabolic capability is not limited to a single group of microorganisms but is found across a diverse range of bacteria, including denitrifying, sulfate-reducing, iron-reducing, and fermentative species. nih.gov This widespread distribution underscores the fundamental importance of the benzoyl-CoA pathway for survival and growth in the vast anaerobic biosphere. nih.govnih.gov

Bioremediation of Aromatic Hydrocarbon Pollutants (BTEX, Phenol (B47542), Benzoate)

The metabolic versatility of the benzoyl-CoA pathway makes it a cornerstone of bioremediation strategies for environments contaminated with aromatic hydrocarbons. ontosight.ai Pollutants such as benzene (B151609), toluene (B28343), ethylbenzene, and xylene (collectively known as BTEX), as well as phenol and benzoate (B1203000), are common industrial contaminants that pose significant environmental and health risks. nih.gov Many of these toxic compounds can be anaerobically degraded by microorganisms that funnel them into the benzoyl-CoA pathway. nih.govresearchgate.net

For instance, toluene and xylene degradation is often initiated by the addition of fumarate (B1241708) to the methyl group, a reaction that eventually leads to the formation of benzoyl-CoA. nih.gov Phenol can be converted to benzoyl-CoA through a series of reactions that may involve carboxylation. d-nb.inforesearchgate.net Benzoate, a common pollutant and a central intermediate in the degradation of many other aromatic compounds, is directly activated to benzoyl-CoA by the enzyme benzoate-CoA ligase. frontiersin.orgnih.govontosight.ai

The ability of diverse microbial communities in contaminated soils, sediments, and aquifers to degrade these pollutants is directly linked to the presence and activity of the benzoyl-CoA pathway. researchgate.net This natural attenuation process can be harnessed and potentially enhanced for engineered bioremediation systems, offering a cost-effective and environmentally friendly approach to cleaning up contaminated sites. The presence of genes specific to the benzoyl-CoA pathway can serve as biomarkers to assess the bioremediation potential of a given environment. nih.gov

Role in Global Carbon Cycling (Anaerobic Degradation of Lignin-Derived Aromatics)

The benzoyl-CoA pathway plays a crucial, though often overlooked, role in the global carbon cycle through the anaerobic decomposition of lignin. nih.gov Lignin is the second most abundant terrestrial polymer after cellulose (B213188) and is a major component of plant biomass. rutgers.edu Its complex, aromatic structure makes it highly resistant to degradation, especially under anaerobic conditions. rutgers.eduresearchgate.net

While the complete breakdown of high-molecular-weight lignin in the absence of oxygen is a slow process, soluble, lower-molecular-weight aromatic compounds derived from lignin are readily metabolized by anaerobic microbial communities. rutgers.eduresearchgate.net These lignin-derived monomers, such as various phenolic compounds, are channeled into the benzoyl-CoA pathway for degradation. nih.gov This process is a key step in the remineralization of carbon fixed in plant biomass in anaerobic environments like sediments, wetlands, and waterlogged soils. nih.govnih.gov

By converting complex aromatic structures into simpler molecules like acetyl-CoA, and ultimately to carbon dioxide and methane, the benzoyl-CoA pathway ensures the return of carbon to the atmosphere, completing a vital link in the global carbon cycle. ontosight.airesearchgate.net The widespread presence of genes for this pathway, even in pristine environments, suggests its fundamental importance in the natural processing of carbon on a global scale. nih.gov

Genomic Markers for Specific Metabolic Capabilities

The genes encoding the key enzymes of the benzoyl-CoA pathway serve as valuable genomic markers for identifying and monitoring microorganisms with the capacity to degrade aromatic compounds anaerobically. frontiersin.orgnih.govnih.gov The detection of these genes in environmental samples can provide critical insights into the metabolic potential of microbial communities and their ability to respond to aromatic pollutants. karger.com

Several genes have been targeted as functional markers. For example, the gene for benzoate-CoA ligase (bcl or bzdA), which catalyzes the initial activation of benzoate, is a key indicator of the potential for benzoate degradation. frontiersin.orgcsic.es The genes for benzoyl-CoA reductase (bcr or bam), the enzyme responsible for the challenging dearomatization step, are also widely used as markers to differentiate between facultative and strict anaerobes. nih.govd-nb.info

More recently, the gene bamA, which encodes the ring-opening hydrolase (6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase), has been proposed as a particularly useful biomarker. nih.gov Unlike benzoyl-CoA reductase genes, which can differ significantly between different respiratory groups, bamA appears to be more universally distributed among various anaerobic microorganisms, including denitrifying, iron-reducing, sulfate-reducing, and fermenting bacteria. nih.govnih.gov The presence and diversity of these genes can be assessed using molecular techniques like polymerase chain reaction (PCR) and sequencing, providing a powerful tool for environmental monitoring and assessing bioremediation potential. karger.comd-nb.info

Table 1: Key Genes in the Benzoyl-CoA Pathway Used as Genomic Markers

| Gene | Enzyme | Function | Significance as a Marker |

| bclA, bzdA | Benzoate-CoA ligase | Activates benzoate to benzoyl-CoA | Indicates the potential for anaerobic benzoate degradation. frontiersin.orgcsic.es |

| bcr genes | ATP-dependent benzoyl-CoA reductase | Dearomatization of benzoyl-CoA in facultative anaerobes | Marker for facultative anaerobic aromatic degradation. nih.govd-nb.info |

| bam genes | ATP-independent benzoyl-CoA reductase | Dearomatization of benzoyl-CoA in strict anaerobes | Marker for strict anaerobic aromatic degradation. d-nb.infopnas.org |

| bamA | 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | Ring cleavage | A universal marker for the anaerobic benzoyl-CoA pathway across different respiratory conditions. nih.govresearchgate.netnih.gov |

| bssA, assA, nmsA | Benzylsuccinate synthase and related enzymes | Initial activation of toluene and other alkylbenzenes | Markers for the anaerobic degradation of specific BTEX compounds. karger.comd-nb.info |

Energy Conservation Strategies in Anaerobic Microorganisms

The benzoyl-CoA pathway is intrinsically linked to the energy conservation strategies of anaerobic microorganisms. The breakdown of stable aromatic rings provides a significant source of electrons that can be used to generate ATP, the cell's energy currency. The specific mechanisms of energy conservation, however, can vary depending on the type of microorganism and the electron acceptors available in the environment. researchgate.netnih.gov

In facultative anaerobes like Thauera aromatica and phototrophic bacteria like Rhodopseudomonas palustris, the initial reduction of benzoyl-CoA is an ATP-dependent process. oup.comoup.com These organisms invest two molecules of ATP to activate the benzoyl-CoA reductase, which then uses a low-potential ferredoxin as an electron donor to reduce the aromatic ring. oup.comoup.comoup.com This initial energy investment is later recouped and surpassed during the subsequent oxidative steps of the pathway.

In contrast, strictly anaerobic bacteria, such as the iron-reducer Geobacter metallireducens and sulfate-reducers, utilize an ATP-independent benzoyl-CoA reductase. psu.eduunesp.br This suggests a more direct coupling of the reductive process to the electron transport chain, allowing for energy conservation without the initial expenditure of ATP. For example, in some fermenting bacteria, the decarboxylation of glutaryl-CoA, a downstream intermediate, is coupled to the generation of a sodium ion gradient across the cell membrane, which can then be used to drive ATP synthesis. researchgate.net These diverse strategies highlight the remarkable adaptability of anaerobic microorganisms in optimizing energy yields from the challenging process of aromatic compound degradation.

Research Methodologies for Studying Benzoyl Coenzyme a

Genetic and Molecular Biology Approaches

The study of benzoyl-coenzyme A (benzoyl-CoA) metabolism has been significantly advanced by genetic and molecular biology techniques. A foundational approach involves the cloning, sequencing, and annotation of genes responsible for the synthesis and degradation of this central intermediate. In anaerobic bacteria, where benzoyl-CoA is a key hub in the breakdown of aromatic compounds, entire gene clusters dedicated to its metabolism have been identified and characterized.

For instance, in the denitrifying bacterium Thauera aromatica, a cluster of eight adjacent genes, likely forming an operon, has been cloned and sequenced. These genes encode enzymes crucial for the benzoyl-CoA pathway, including the four subunits of benzoyl-CoA reductase, a ferredoxin, dienoyl-CoA hydratase, 6-hydroxycyclohex-1-ene-1-carboxyl-CoA dehydrogenase, and a ring-hydrolyzing enzyme. Similarly, the genes for the benzoyl-CoA pathway have been cloned and sequenced from Rhodopseudomonas palustris and Azoarcus evansii. Sequence analyses of these genes have revealed that phototrophic and denitrifying bacteria utilize slightly different pathways for metabolizing benzoyl-CoA.

In the context of biosynthesis, the gene cluster responsible for the production of the benzoyl-CoA-primed polyketide antibiotic enterocin (B1671362) in "Streptomyces maritimus" has been sequenced. This has allowed for the identification of genes such as encH, encI, encJ, encN, and encP, which are involved in a novel pathway for benzoyl-CoA formation from phenylalanine.

The process of annotation involves assigning functions to the identified genes based on sequence similarity to known genes and the presence of conserved protein domains. For example, the deduced amino acid sequences of the benzoyl-CoA pathway proteins in T. aromatica show significant similarity (35-86%) to their counterparts in R. palustris. Furthermore, subunits of benzoyl-CoA reductase share similarities with 2-hydroxyglutaryl-CoA dehydratase and its activating protein from Acidaminococcus fermentans.

The following table summarizes key genes involved in benzoyl-CoA metabolism that have been identified through cloning and sequencing:

| Gene/Gene Cluster | Organism | Function | GenBank Accession |